Tolerance Profile: Chronic In Vivo Administration of Dinapsoline vs. A-77636
In a 14-day chronic dosing study in the unilateral 6-OHDA-lesioned rat model of Parkinson's disease, dinapsoline did not produce tolerance when administered once or twice daily. In some experiments, a sensitization of the rotational response was observed [1]. This contrasts sharply with the selective D1 agonist A-77636, where daily dosing rapidly produced complete tolerance under the same experimental paradigm [1].
| Evidence Dimension | Development of tolerance to rotational behavior over 14 days |
|---|---|
| Target Compound Data | No tolerance; potential sensitization |
| Comparator Or Baseline | A-77636 (selective D1 agonist): Rapid, complete tolerance |
| Quantified Difference | Qualitative difference: sustained efficacy vs. loss of efficacy |
| Conditions | Unilateral 6-OHDA-lesioned rat model; once or twice daily subcutaneous administration |
Why This Matters
The absence of tolerance with dinapsoline, unlike with A-77636, is a critical differentiator for researchers requiring sustained D1 receptor activation in chronic in vivo studies.
- [1] Gulwadi, A. G., Korfmacher, W. A., Parker, D., D'Arienzo, C. J., Nomura, A. A., & Macor, J. E. (2001). Dinapsoline: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease. Journal of Pharmacology and Experimental Therapeutics, 296(2), 338-344. View Source
